5-(2-Ethoxyanilino)-5-oxopentanoic acid
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Overview
Description
5-(2-Ethoxyanilino)-5-oxopentanoic acid is an organic compound that features an aniline derivative with an ethoxy group attached to the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Ethoxyanilino)-5-oxopentanoic acid typically involves the reaction of 2-ethoxyaniline with a suitable acylating agent. One common method is the acylation of 2-ethoxyaniline with glutaric anhydride under acidic conditions to yield the desired product. The reaction is usually carried out in a solvent such as dichloromethane or toluene, with a catalyst like sulfuric acid to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential in industrial settings to produce the compound at a commercial scale .
Chemical Reactions Analysis
Types of Reactions
5-(2-Ethoxyanilino)-5-oxopentanoic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium methoxide.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
5-(2-Ethoxyanilino)-5-oxopentanoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(2-Ethoxyanilino)-5-oxopentanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity . The pathways involved can include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
Similar Compounds
2-Ethoxyaniline: A precursor in the synthesis of 5-(2-Ethoxyanilino)-5-oxopentanoic acid.
5-Oxopentanoic acid: Another precursor used in the synthesis.
Other aniline derivatives: Compounds with similar structures but different substituents on the aromatic ring.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethoxy group and oxopentanoic acid moiety provide unique reactivity and potential for diverse applications compared to other aniline derivatives .
Properties
IUPAC Name |
5-(2-ethoxyanilino)-5-oxopentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-2-18-11-7-4-3-6-10(11)14-12(15)8-5-9-13(16)17/h3-4,6-7H,2,5,8-9H2,1H3,(H,14,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQQJUIZXZPCNAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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